molecular formula C17H24N2O3S B5769480 N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)benzamide

N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B5769480
M. Wt: 336.5 g/mol
InChI Key: IDTLXBAGPSPXQR-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)benzamide, also known as CSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. CSPB is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.

Mechanism of Action

N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)benzamide acts as a potent and selective antagonist of the TRPV1 channel, which is involved in pain sensation and inflammation. By blocking the activity of the TRPV1 channel, this compound can reduce pain sensation and inflammation, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various animal models. This compound has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. Additionally, this compound has been shown to reduce neuronal excitability and modulate synaptic plasticity, making it a potential target for the treatment of neurological disorders such as epilepsy and chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)benzamide is its potent and selective activity against the TRPV1 channel, which makes it a promising candidate for the development of new painkillers and anti-inflammatory drugs. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective drug candidate. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)benzamide. One potential direction is the development of new painkillers and anti-inflammatory drugs based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in the treatment of neurological disorders such as epilepsy and chronic pain. Finally, the development of new formulations and delivery systems for this compound could help to overcome its limited solubility in water and improve its efficacy in vivo.

Synthesis Methods

The synthesis of N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 4-aminobenzenesulfonyl chloride with cyclohexylamine in the presence of pyrrolidine as a catalyst. The resulting product is then purified through recrystallization to obtain this compound in high purity and yield.

Scientific Research Applications

N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. In neuroscience, this compound has been shown to modulate the activity of TRPV1 channels, which are involved in pain sensation and inflammation, making it a potential target for the treatment of chronic pain and neuroinflammation.

properties

IUPAC Name

N-cyclohexyl-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(18-15-6-2-1-3-7-15)14-8-10-16(11-9-14)23(21,22)19-12-4-5-13-19/h8-11,15H,1-7,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTLXBAGPSPXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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